molecular formula C11H17NO2 B6239854 exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid CAS No. 2648868-22-6

exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B6239854
CAS No.: 2648868-22-6
M. Wt: 195.3
InChI Key:
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Description

exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid: is a complex organic compound that belongs to the family of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid typically involves enantioselective construction methods. One common approach is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system, such as a rhodium (II) complex combined with a chiral Lewis acid . This method allows for high diastereo- and enantioselectivity, resulting in optically active products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar enantioselective methods. The use of efficient catalytic systems and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid has numerous scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used to investigate biological pathways and interactions with various biomolecules.

    Medicine: It has potential therapeutic applications due to its biological activity, including as a precursor for drug development.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tropane alkaloids, such as:

Uniqueness

exo(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of a cyclopropyl group. These features contribute to its distinct biological activity and make it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

2648868-22-6

Molecular Formula

C11H17NO2

Molecular Weight

195.3

Purity

95

Origin of Product

United States

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